Benzamide Substituent Divergence from Active p38α Inhibitor PS200981
The target compound bears an N-methylbenzamide moiety at the 3-amino position, whereas the prototypical p38α inhibitor PS200981 carries a 4-methylbenzamide group. Lin et al. demonstrated that the 3-amino-4-methylbenzamide synthon is essential for p38α inhibition; the 3-aminobenzamide analog (lacking the 4-methyl group, structurally closer to the target compound's substitution pattern) displayed no detectable p38α inhibitory activity [1]. This places the target compound in a functionally distinct SAR sub-class relative to PS200981 and PS166276.
| Evidence Dimension | p38α kinase inhibitory activity dependence on benzamide substitution |
|---|---|
| Target Compound Data | No published p38α IC50 data available; predicted to be inactive or weakly active against p38α based on absence of 4-methyl substituent |
| Comparator Or Baseline | PS200981 [3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]: p38α IC50 = 1 µM. PS166276 [(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]: more potent analog. 3-Aminobenzamide analog: 'inactive' (no inhibition detected) [1]. |
| Quantified Difference | PS200981 IC50 = 1 µM vs. 3-aminobenzamide analog = inactive (qualitative difference). Target compound structurally resembles the inactive 3-aminobenzamide motif rather than the active 4-methylbenzamide motif. |
| Conditions | p38α kinase biochemical assay; LPS-induced TNFα release in human monocytes (PS200981). J Pharmacol Exp Ther. 2006. |
Why This Matters
If the procurement objective involves p38α inhibition, this compound cannot functionally substitute for PS200981/PS166276, and vice versa—requiring explicit target profiling before selection.
- [1] Lin TH, Metzger A, Diller DJ, Desai M, Henderson I, Ahmed G, Kimble EF, Quadros E, Webb ML. Discovery and characterization of triaminotriazine aniline amides as highly selective p38 kinase inhibitors. J Pharmacol Exp Ther. 2006 Aug;318(2):495-502. doi: 10.1124/jpet.105.097568. PMID: 16702443. View Source
